molecular formula C10H13NO2 B8681995 1,2-Diethyl-4-nitrobenzene CAS No. 103095-31-4

1,2-Diethyl-4-nitrobenzene

Cat. No.: B8681995
CAS No.: 103095-31-4
M. Wt: 179.22 g/mol
InChI Key: GUYZIRVMQNZWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diethyl-4-nitrobenzene (C₁₀H₁₃NO₂) is a substituted nitrobenzene derivative characterized by two ethyl groups at the 1- and 2-positions and a nitro group at the 4-position. These analogs share a nitrobenzene backbone with varied substituents, enabling comparative analysis of electronic, steric, and functional properties.

Properties

CAS No.

103095-31-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1,2-diethyl-4-nitrobenzene

InChI

InChI=1S/C10H13NO2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3

InChI Key

GUYZIRVMQNZWDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1,2-Diethyl-4-nitrobenzene with key analogs:

Compound Molecular Formula Substituents Key Functional Groups Synthetic Route Applications/Reactivity
This compound C₁₀H₁₃NO₂ 1,2-diethyl, 4-nitro Nitro, alkyl Not explicitly described in evidence Likely intermediate for dyes/pharma
N(1)-(2-(Diethylamino)ethyl)-4-nitrobenzene-1,2-diamine C₁₂H₂₀N₄O₂ 1,2-diamine, 4-nitro, diethylaminoethyl Nitro, amine, tertiary amine Acylation, nitration, hydrolysis Pharmaceutical intermediates
1,2-Diamino-4-nitrobenzene C₆H₇N₃O₂ 1,2-diamine, 4-nitro Nitro, amine Reduction of nitro precursors (e.g., SnCl₂) Precursor to benzimidazoles, azo dyes
1-(1,2-Dibromoethyl)-4-nitrobenzene C₈H₇Br₂NO₂ 1-(1,2-dibromoethyl), 4-nitro Nitro, bromoalkyl Halogenation of ethyl-substituted nitroarenes Cross-coupling reactions, polymer synthesis
N1-Methyl-4-nitrobenzene-1,2-diamine C₇H₉N₃O₂ 1-methylamino, 2-amino, 4-nitro Nitro, primary/secondary amine Methylation of diaminonitrobenzene Antioxidant synthesis, coordination chemistry

Reactivity and Stability

  • Electron-Withdrawing Effects: The nitro group in all compounds strongly deactivates the aromatic ring, directing electrophilic substitution to meta positions.
  • Reduction Behavior: Diamine derivatives like 1,2-Diamino-4-nitrobenzene are prone to instability post-reduction, requiring immediate use in subsequent reactions . In contrast, brominated analogs (e.g., 1-(1,2-Dibromoethyl)-4-nitrobenzene) exhibit higher thermal stability due to halogen substituents .

Critical Notes and Limitations

  • Data Gaps : Direct experimental data on this compound is absent in the evidence; comparisons rely on structurally related compounds.
  • Naming Ambiguities : The compound name "this compound" may conflict with CAS-registered analogs (e.g., 1-(1,2-Dibromoethyl)-4-nitrobenzene ), requiring verification of substituent positions.
  • Safety Considerations : Nitroaromatic compounds often exhibit toxicity and mutagenicity, necessitating strict handling protocols .

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